

AZD-1305: A Technical Deep Dive into its Role in Atrial Fibrillation Suppression

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational antiarrhythmic agent **AZD-1305**, with a specific focus on its mechanism of action and efficacy in the suppression of atrial fibrillation (AF). **AZD-1305**, a combined ion channel blocker, was developed for the management of AF, demonstrating atrial-predominant electrophysiological effects.[1][2] Despite its potential, the development program for **AZD-1305** was ultimately discontinued due to an unfavorable benefit-risk profile, primarily related to QT prolongation and instances of Torsades de Pointes (TdP).[3][4] This document collates key preclinical and clinical findings to serve as a detailed resource for the scientific community.

Core Mechanism of Action: Multi-Ion Channel Blockade

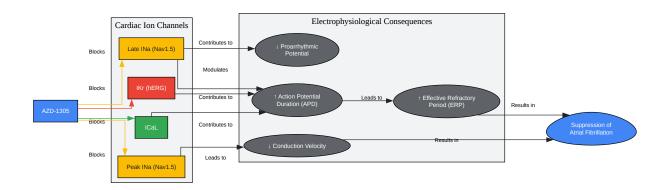
AZD-1305 exerts its antiarrhythmic effects by blocking several key cardiac ion channels. In vitro studies have identified it as a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), the L-type calcium current (ICaL), and the inward sodium current (INa).[5][6] This multi-channel blockade contributes to its functional effects on action potential duration (APD), refractoriness, and conduction.[6]

The primary mechanism involves the prolongation of the action potential duration, a characteristic of Class III antiarrhythmic agents, by blocking the hERG potassium channel responsible for the IKr current.[5] This leads to an increased refractory period in both atria and



ventricles.[5] Additionally, **AZD-1305** attenuates both the peak (INapeak) and late (INalate) sodium currents, with a more potent inhibition of the late current.[5] The blockade of the late sodium current is thought to counteract the proarrhythmic potential of IKr blockade by preventing excessive APD prolongation and instability.[5][7][8]

Signaling Pathway of AZD-1305's Cellular Effects



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Caption: Mechanism of action of AZD-1305.

Quantitative Data Summary

The following tables summarize the quantitative data on the ion channel blocking potency and electrophysiological effects of **AZD-1305** from various preclinical and clinical studies.

Table 1: In Vitro Ion Channel Blocking Potency of AZD-1305



Ion Current	IC50 Value (μM)	Cell Type	Reference
INalate	4.3	Dog Cardiomyocytes	[7][8]
INapeak	66	Dog Cardiomyocytes	[7][8]
hERG (IKr)	Not explicitly stated in provided text	CHO cells	[7]
L-type Calcium (ICaL)	Not explicitly stated in provided text	Not specified	[6][9]
hNav1.5 (INa)	Not explicitly stated in provided text	Not specified	[9]

Table 2: Electrophysiological Effects of AZD-1305 in Preclinical Models



Parameter	Species	Preparation	Concentrati on	Effect	Reference
Vmax Reduction (Atria)	Dog	Isolated Myocytes	3 μΜ	-51 ± 10%	[1][2]
Vmax Reduction (Ventricles)	Dog	Isolated Myocytes	3 µM	-31 ± 23%	[1][2]
APD90 Prolongation (Atria - Crista Terminalis)	Dog	Coronary- Perfused Preparations	3.0 µM	From 224 ± 12 to 298 ± 30 ms	[1]
APD90 Prolongation (Atria - Pectinate Muscle)	Dog	Coronary- Perfused Preparations	3.0 µM	From 205 ± 8 to 283 ± 17 ms	[1]
APD90 Prolongation (Ventricles - M cell region)	Dog	Coronary- Perfused Preparations	3.0 µM	From 167 ± 14 to 209 ± 14 ms	[1]
APD90 Prolongation (Ventricles - Epicardium)	Dog	Coronary- Perfused Preparations	3.0 µM	From 148 ± 12 to 191 ± 24 ms	[1]
QT Interval Prolongation	Rabbit	In vivo (Methoxamin e-sensitized)	Not specified	From 145 ± 8 to 196 ± 18 ms	[9]
QT Interval Shortening (Post- Dofetilide TdP)	Rabbit	In vivo	Not specified	From 275 ± 25 to 216 ± 9 ms	[9]



QT Interval Dog Prolongation		In vivo		From 535 ±	
	Dog	(Chronic AV	Not specified	28 to 747 ±	[10]
		block)		36 ms	

Table 3: Electrophysiological Effects of AZD-1305 in

Humans (Phase II Clinical Trial)

Parameter	Dose Group	Mean Increase (milliseconds)	Reference
Left Atrial Effective Refractory Period (LAERP)	3	55	[11]
Right Atrial Effective Refractory Period (RAERP)	3	84	[11]
Right Ventricular Effective Refractory Period (RVERP)	3	59	[11]
Paced QT Interval	3	70	[11]

Table 4: Clinical Efficacy of Intravenous AZD-1305 for

Atrial Fibrillation Conversion

Dose Rate (mg/h)	Conversion Rate	Placebo Conversion Rate	P-value vs. Placebo	Reference
50	8% (2 of 26)	0% (0 of 43)	0.14	[4]
100	18% (8 of 45)	0% (0 of 43)	0.006	[4]
130	38% (17 of 45)	0% (0 of 43)	< 0.001	[4]
180	50% (6 of 12)	0% (0 of 43)	< 0.001	[4]



Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies on **AZD-1305**.

In Vitro Electrophysiology in Canine Myocytes

- Objective: To determine the effects of AZD-1305 on atrial and ventricular electrophysiology.
- Animal Model: Anesthetized dogs.[1][2]
- · Preparations:
 - Isolated atrial and ventricular myocytes for whole-cell patch-clamp studies.[1][2]
 - Coronary-perfused right atria for studying AF induction and termination.[1][2]
- Techniques:
 - Whole-cell patch-clamp: Used to measure fast sodium current (INa) and the maximum rate of rise of the action potential upstroke (Vmax).[1][2]
 - Microelectrode recordings: Utilized in coronary-perfused preparations to measure action potential duration (APD) and effective refractory period (ERP).[1]
- Protocol:
 - Myocytes were isolated from canine atria and ventricles.
 - Whole-cell patch-clamp technique was employed to record ionic currents and action potentials.
 - AZD-1305 was applied at various concentrations (e.g., 3 μM) to assess its effect on INa and Vmax at a specified cycle length (e.g., 500 ms).[1][2]
 - In separate experiments, coronary-perfused right atrial preparations were used.
 - Persistent acetylcholine-mediated AF was induced, and the ability of AZD-1305 to prevent induction or terminate existing AF was evaluated.[1][2]



In Vivo Electrophysiology in Anesthetized Dogs

- Objective: To assess the in vivo electrophysiological and hemodynamic effects of AZD-1305.
- Animal Model: Anesthetized dogs.[1]
- Protocol:
 - AZD-1305 was infused to achieve two different pseudo steady-state plasma concentrations (low dose: ~1.0-1.2 μM; high dose: ~3.1-4.4 μM).[1]
 - Electrophysiological and hemodynamic variables were recorded before and after drug infusion.
 - Parameters measured included heart rate, mean arterial blood pressure, action potential duration, effective refractory period, diastolic threshold of excitation, and conduction time in both atria and ventricles.[1]

Clinical Electrophysiology Study in Atrial Flutter Patients

- Objective: To assess the cardiac electrophysiological and hemodynamic effects of intravenous AZD-1305 in humans.
- Study Population: Patients who had undergone successful catheter ablation of atrial flutter.

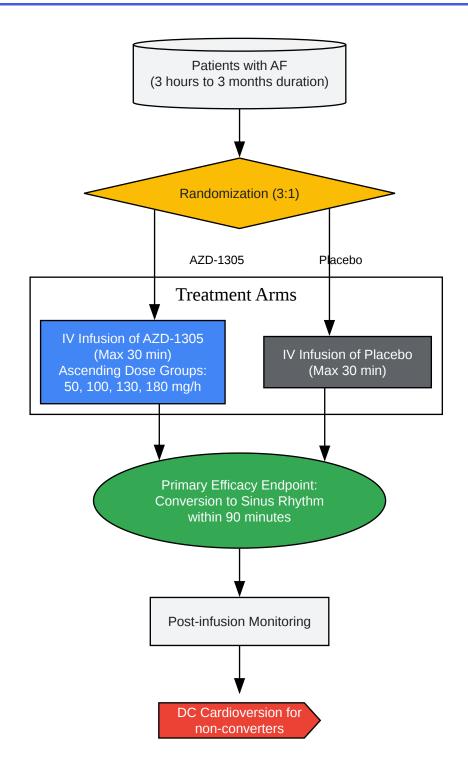
 [11]
- Study Design: Randomized, placebo-controlled study with four ascending dose groups of AZD-1305 (n=38) versus placebo (n=12).[11]
- Protocol:
 - Electrophysiological and hemodynamic measurements were performed before the infusion.
 - Patients received either AZD-1305 or placebo via intravenous infusion.
 - Measurements were repeated commencing 20 minutes after the start of the infusion.[11]



- Primary outcome measure was the change in the left atrial effective refractory period (LAERP).[11][12]
- Secondary outcome measures included right atrial and ventricular effective refractory periods (RAERP, VERP), and other electrocardiographic variables.[11][12]

Experimental Workflow for Clinical Trial of AF Conversion





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Caption: Workflow of the clinical trial for AF conversion.

Conclusion



AZD-1305 is a multi-ion channel blocker that demonstrated efficacy in converting atrial fibrillation to sinus rhythm and exhibited atrial-predominant electrophysiological actions.[1][2][4] Its mechanism, involving the blockade of IKr, INa, and ICaL, leads to a prolongation of the action potential duration and effective refractory period, particularly in atrial tissue.[1][5] While preclinical studies suggested a potentially low proarrhythmic profile due to its combined ion channel effects, clinical trials revealed a dose-dependent increase in QT interval and the occurrence of Torsades de Pointes, which ultimately led to the discontinuation of its development.[3][4][9] The comprehensive data gathered from the investigation of AZD-1305 provides valuable insights into the complexities of developing antiarrhythmic drugs and the intricate balance between efficacy and safety.

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